molecular formula C14H12O2 B1343778 9-methyl-9H-fluorene-2,7-diol CAS No. 408336-09-4

9-methyl-9H-fluorene-2,7-diol

Cat. No. B1343778
M. Wt: 212.24 g/mol
InChI Key: QOXQHDNHODRXMJ-UHFFFAOYSA-N
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Description

“9-methyl-9H-fluorene-2,7-diol” is a chemical compound with the molecular formula C15H14O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound is white to yellow in color and appears as a powder or crystal .


Molecular Structure Analysis

The molecular structure of “9-methyl-9H-fluorene-2,7-diol” consists of a fluorene backbone with two hydroxyl groups attached at the 2 and 7 positions and a methyl group at the 9 position . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

While specific chemical reactions involving “9-methyl-9H-fluorene-2,7-diol” are not detailed in the sources retrieved, fluorene derivatives are known to undergo various chemical reactions. For example, 9-fluorenones can be obtained from 9H-fluorenes by air oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-methyl-9H-fluorene-2,7-diol” include a molecular weight of 226.27 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.

Safety And Hazards

“9-methyl-9H-fluorene-2,7-diol” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

properties

IUPAC Name

9-methyl-9H-fluorene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXQHDNHODRXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620836
Record name 9-Methyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-9H-fluorene-2,7-diol

CAS RN

408336-09-4
Record name 9-Methyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,7-diacetyloxy-9-methylfluorene (12 g), lithium hydroxide monohydrate (3.42 g) and ethylene glycol (120 mL) was refluxed for one hour by heating. The reaction mixture was poured into 6M-hydrochloric acid and extracted with ethyl acetate. The organic layer was sufficiently washed with water and then dried on anhydrous magnesium sulfate. The solvent was distilled off from this organic layer under reduced pressure to obtain 2,7-dihydroxy-9-methylfluorene (7.24 g) of light brown crystal. Melting point: 191.5-196.3° C.
Name
2,7-diacetyloxy-9-methylfluorene
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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